molecular formula C8H8ClNO3 B3109808 Methyl 6-chloro-3-methoxypicolinate CAS No. 175965-90-9

Methyl 6-chloro-3-methoxypicolinate

Cat. No. B3109808
CAS RN: 175965-90-9
M. Wt: 201.61 g/mol
InChI Key: JQSHDEVBGHBTIY-UHFFFAOYSA-N
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Description

“Methyl 6-chloro-3-methoxypicolinate” is a chemical compound with the CAS Number: 175965-90-9 . It has a molecular weight of 201.61 and its IUPAC name is methyl 6-chloro-3-methoxy-2-pyridinecarboxylate . It is a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The molecular structure of “Methyl 6-chloro-3-methoxypicolinate” can be represented by the linear formula: C8H8ClNO3 . The InChI code for this compound is 1S/C8H8ClNO3/c1-12-5-3-4-6 (9)10-7 (5)8 (11)13-2/h3-4H,1-2H3 .


Physical And Chemical Properties Analysis

“Methyl 6-chloro-3-methoxypicolinate” is a pale-yellow to yellow-brown solid . It has a molecular weight of 201.61 .

Scientific Research Applications

Synthesis of Fluoro Substituted 6-phenylnicotinamide

“Methyl 6-chloropyridine-3-carboxylate”, a compound similar to “Methyl 6-chloro-3-methoxypicolinate”, can be used to synthesize fluoro substituted 6-phenylnicotinamide . This compound shows TRPV1 antagonist potency , which could be useful in pain management.

Synthesis of Retinoid X Receptor (RXR) Ligands

“Methyl 6-chloropyridine-3-carboxylate” can also be used in the synthesis of retinoid x receptor (RXR) ligands . RXR ligands have many clinical applications, including potential treatments for cancer, skin disorders, and cardiovascular diseases .

Fluorescence Imaging

Compounds similar to “Methyl 6-chloro-3-methoxypicolinate” have been used in fluorescence imaging . With its exceptional sensitivity, fluorescence has supplanted numerous biochemical applications, garnering significant popularity as a tool for imaging biological materials .

Exploration of Structures of Dynamics of Biological Macromolecules

Fluorescent compounds are also used to explore the structures of dynamics of nucleic acids, proteins, and other biological macromolecules . This can provide valuable insights into the functioning of these macromolecules and their role in various biological processes .

Synthesis of Fluorescent Compounds

2-chloro-6-methoxyquinoline-3-carboxyaldehyde (Cl-MQCA), a compound similar to “Methyl 6-chloro-3-methoxypicolinate”, can be synthesized into a weakly fluorescent compound . This compound can be used in various applications that require fluorescence .

Antibacterial and Antioxidant Activity

Compounds similar to “Methyl 6-chloro-3-methoxypicolinate” have been used to generate new bioactive copper (II) complexes . These complexes exhibit prominent antibacterial effects against both Gram-negative and Gram-positive bacteria . They also show antioxidant activity .

Safety and Hazards

The safety data sheet for “Methyl 6-chloro-3-methoxypicolinate” suggests that it should not be released into the environment . In case of inhalation, skin contact, eye contact, or ingestion, immediate medical attention is recommended .

properties

IUPAC Name

methyl 6-chloro-3-methoxypyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-12-5-3-4-6(9)10-7(5)8(11)13-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQSHDEVBGHBTIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-chloro-3-methoxypicolinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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